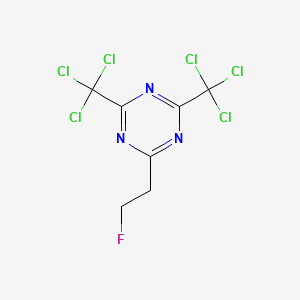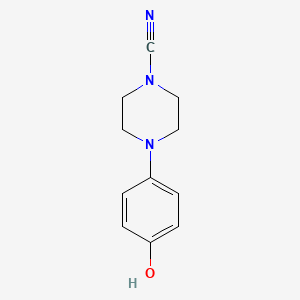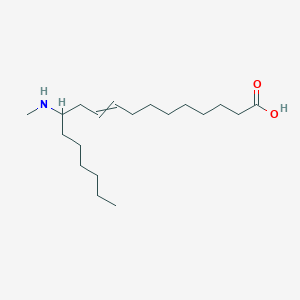
2-Furanacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanacetanilide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acetanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furanacetanilide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with aniline in the presence of a dehydrating agent such as acetic anhydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or gold may be employed to facilitate the reaction, and the use of solvents like ethanol or acetone can improve the solubility of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 2-Furanacetanilide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction of the acetanilide moiety can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Aniline derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-Furanacetanilide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Furanacetanilide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acetanilide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Acetanilide: Similar structure but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the acetanilide moiety.
2-Furylacetic acid: Similar to 2-Furanacetanilide but with a carboxylic acid group instead of an acetanilide group.
Uniqueness: this compound is unique due to the combination of the furan ring and acetanilide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113986-24-6 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C12H11NO2/c14-12(9-11-7-4-8-15-11)13-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
InChI Key |
JFPURKZRQGIICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



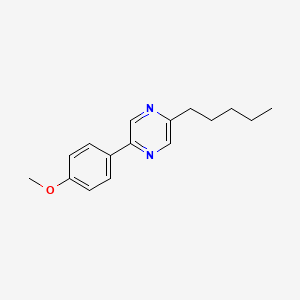
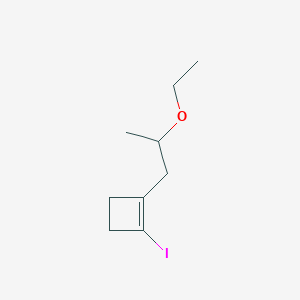
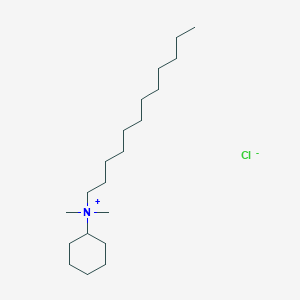
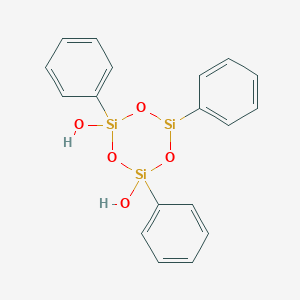
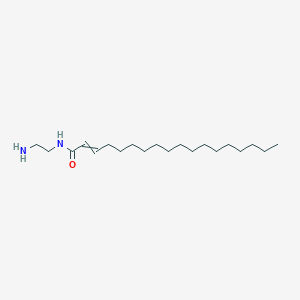
-lambda~5~-phosphane](/img/structure/B14309753.png)
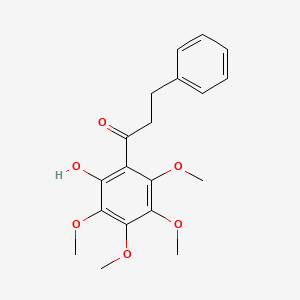

![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
